1-Fluoro-4-(4-pentynyloxy) benzene
Description
1-Fluoro-4-(4-pentynyloxy)benzene is a fluorinated aromatic ether characterized by a fluorine substituent at the para position and a 4-pentynyloxy group (-O-(CH₂)₃-C≡CH) at the opposing position. The fluorine atom enhances electrophilic substitution reactivity, while the alkynyloxy group offers sites for click chemistry or cross-coupling reactions.
Properties
Molecular Formula |
C11H11FO |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-fluoro-4-pent-4-ynoxybenzene |
InChI |
InChI=1S/C11H11FO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h1,5-8H,3-4,9H2 |
InChI Key |
JUNZQSXFCHZOMG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCOC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Fluoro-4-(p-tolylethynyl)benzene (C₁₅H₁₁F)
- Substituents : Ethynyl-p-tolyl group (-C≡C-C₆H₄-CH₃).
- Reactivity: The ethynyl group enables Sonogashira coupling, while fluorine directs regioselective electrophilic substitution.
1-Fluoro-4-(trimethylsilyl)benzene (C₉H₁₃FSi)
1-Fluoro-4-(methylsulfonyl)benzene (C₇H₇FO₂S)
- Substituents : Methylsulfonyl (-SO₂CH₃).
- Electronic Effects : The strong electron-withdrawing sulfonyl group deactivates the benzene ring, contrasting with the alkynyloxy group’s moderate electron-donating nature.
- Applications : Intermediate in pharmaceuticals (e.g., anticonvulsants) and agrochemicals .
1-Fluoro-4-isopropoxybenzene (C₉H₁₁FO)
1-Fluoro-4-(2-nitrovinyl)benzene (C₈H₆FNO₂)
- Substituents: Nitrovinyl (-CH=CH-NO₂).
- Biological Activity : Exhibits antimicrobial and anticancer properties due to nitro group bioactivity .
Comparative Data Table
Research Findings
- Crystal Engineering : Ethynyl-substituted fluorobenzenes form π-stacked architectures via arene-perfluoroarene interactions, useful in organic semiconductors .
- Material Science : Trimethylsilyl groups enhance volatility in precursors for chemical vapor deposition (CVD) processes, contrasting with alkynyloxy groups’ polymerization utility .
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